Cas no 851607-38-0 (3-Pyridinecarboxylic acid, 5-chloro-2-methoxy-4-methyl-)

3-Pyridinecarboxylic acid, 5-chloro-2-methoxy-4-methyl-, is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring chloro, methoxy, and methyl functional groups, offers versatility in synthetic chemistry, particularly as an intermediate in the development of bioactive compounds. The presence of electron-withdrawing and electron-donating substituents enhances its reactivity in nucleophilic and electrophilic reactions. This compound is valued for its stability under standard conditions and its compatibility with various coupling and functionalization reactions. Its precise substitution pattern makes it a useful building block for designing molecules with tailored properties, such as improved binding affinity or metabolic stability.
3-Pyridinecarboxylic acid, 5-chloro-2-methoxy-4-methyl- structure
851607-38-0 structure
Product name:3-Pyridinecarboxylic acid, 5-chloro-2-methoxy-4-methyl-
CAS No:851607-38-0
MF:C8H8ClNO3
MW:201.607021331787
CID:4232482
PubChem ID:23133642

3-Pyridinecarboxylic acid, 5-chloro-2-methoxy-4-methyl- Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinecarboxylic acid, 5-chloro-2-methoxy-4-methyl-
    • 5-Chloro-2-methoxy-4-methylnicotinic acid
    • EN300-6209445
    • 851607-38-0
    • Z1504685013
    • SCHEMBL676649
    • BJB60738
    • 5-chloro-2-methoxy-4-methylpyridine-3-carboxylic acid
    • UXGQMOASUWTWJN-UHFFFAOYSA-N
    • Inchi: InChI=1S/C8H8ClNO3/c1-4-5(9)3-10-7(13-2)6(4)8(11)12/h3H,1-2H3,(H,11,12)
    • InChI Key: UXGQMOASUWTWJN-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 201.0192708g/mol
  • Monoisotopic Mass: 201.0192708g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.4Ų
  • XLogP3: 1.7

3-Pyridinecarboxylic acid, 5-chloro-2-methoxy-4-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6209445-10.0g
5-chloro-2-methoxy-4-methylpyridine-3-carboxylic acid
851607-38-0 95.0%
10.0g
$5283.0 2025-03-15
Enamine
EN300-6209445-0.5g
5-chloro-2-methoxy-4-methylpyridine-3-carboxylic acid
851607-38-0 95.0%
0.5g
$959.0 2025-03-15
Enamine
EN300-6209445-0.05g
5-chloro-2-methoxy-4-methylpyridine-3-carboxylic acid
851607-38-0 95.0%
0.05g
$285.0 2025-03-15
Chemenu
CM463389-250mg
5-chloro-2-methoxy-4-methylpyridine-3-carboxylic acid
851607-38-0 95%+
250mg
$670 2022-11-29
Ambeed
A196810-1g
5-Chloro-2-methoxy-4-methylnicotinic acid
851607-38-0 97%
1g
$1173.0 2024-08-02
1PlusChem
1P01EKPY-50mg
5-chloro-2-methoxy-4-methylpyridine-3-carboxylic acid
851607-38-0 95%
50mg
$402.00 2024-04-21
1PlusChem
1P01EKPY-500mg
5-chloro-2-methoxy-4-methylpyridine-3-carboxylic acid
851607-38-0 95%
500mg
$1248.00 2024-04-21
A2B Chem LLC
AX58854-250mg
5-chloro-2-methoxy-4-methylpyridine-3-carboxylic acid
851607-38-0 95%
250mg
$674.00 2024-04-19
1PlusChem
1P01EKPY-250mg
5-chloro-2-methoxy-4-methylpyridine-3-carboxylic acid
851607-38-0 95%
250mg
$813.00 2024-04-21
A2B Chem LLC
AX58854-1g
5-chloro-2-methoxy-4-methylpyridine-3-carboxylic acid
851607-38-0 95%
1g
$1329.00 2024-04-19

Additional information on 3-Pyridinecarboxylic acid, 5-chloro-2-methoxy-4-methyl-

3-Pyridinecarboxylic acid, 5-chloro-2-methoxy-4-methyl- (CAS No. 851607-38-0): A Comprehensive Overview

3-Pyridinecarboxylic acid, 5-chloro-2-methoxy-4-methyl-, identified by its Chemical Abstracts Service (CAS) number 851607-38-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyridine derivatives family, a class of heterocyclic compounds known for their diverse biological activities and industrial applications. The unique structural features of 3-Pyridinecarboxylic acid, 5-chloro-2-methoxy-4-methyl- make it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The molecular structure of 3-Pyridinecarboxylic acid, 5-chloro-2-methoxy-4-methyl- consists of a pyridine ring substituted with a carboxylic acid group at the 3-position, a chlorine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its reactivity and potential biological interactions. The presence of multiple functional groups makes it a versatile building block for medicinal chemists seeking to develop novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives. Studies have demonstrated that these compounds can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The structural motifs present in 3-Pyridinecarboxylic acid, 5-chloro-2-methoxy-4-methyl- are particularly relevant to drug discovery efforts aimed at targeting specific disease pathways.

One of the most compelling aspects of 3-Pyridinecarboxylic acid, 5-chloro-2-methoxy-4-methyl- is its role as a key intermediate in the synthesis of more complex molecules. Researchers have leveraged its reactive sites to develop novel scaffolds for drug candidates. For instance, the carboxylic acid group can be readily transformed into esters or amides, while the chlorine and methoxy substituents provide opportunities for further functionalization through nucleophilic aromatic substitution or other coupling reactions.

The synthesis of 3-Pyridinecarboxylic acid, 5-chloro-2-methoxy-4-methyl- involves multi-step organic transformations that highlight the compound's synthetic utility. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the desired framework efficiently. These synthetic strategies not only showcase the compound's versatility but also contribute to the broader arsenal of techniques available to medicinal chemists.

Recent research has also focused on exploring the biological activity of derivatives derived from 3-Pyridinecarboxylic acid, 5-chloro-2-methoxy-4-methyl. For example, modifications at the 3-position carboxyl group have led to the discovery of compounds with enhanced binding affinity to specific biological targets. Such findings underscore the importance of this compound in drug development pipelines and highlight its potential as a lead compound or scaffold for further optimization.

The pharmaceutical industry continues to invest in high-throughput screening (HTS) programs to identify novel bioactive molecules. Compounds like 3-Pyridinecarboxylic acid, 5-chloro-2-methoxy-4-methyl, with their well-defined structures and known synthetic pathways, are invaluable tools in these efforts. They serve as starting points for generating libraries of derivatives that can be rapidly screened for pharmacological activity.

In addition to their role in drug discovery, pyridine derivatives such as 3-Pyridinecarboxylic acid, 5-chloro-2-methoxy-4-methyl have found applications in agrochemicals and material science. Their structural diversity allows for tailored modifications that can impart specific properties to final products, making them useful in various industrial applications.

The chemical reactivity of 3-Pyridinecarboxylic acid, 5-chloro-2-methoxy-4-methyl also makes it a fascinating subject for mechanistic studies. Understanding how different functional groups interact and influence reaction outcomes provides valuable insights into designing more efficient synthetic routes and predicting the behavior of related compounds. Such knowledge is crucial for advancing both academic research and industrial applications.

The future prospects for 3-Pyridinecarboxylic acid, 5-chloro-2-methoxy-4-methyl are promising, with ongoing research exploring new synthetic methodologies and biological applications. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play an increasingly important role in shaping the future of pharmaceutical chemistry.

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